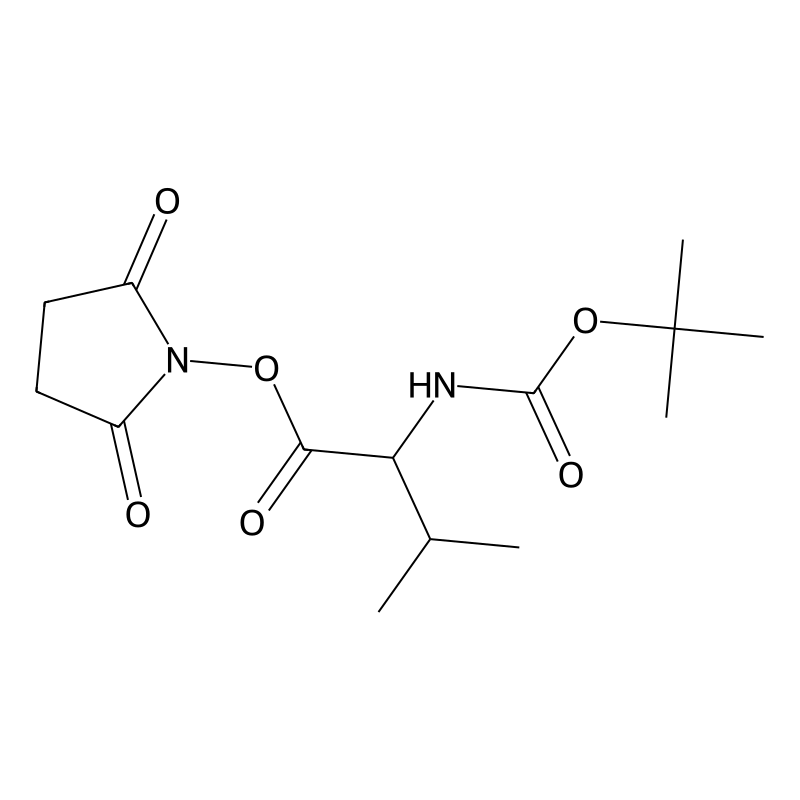

Boc-Val-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide synthesis

Boc-Val-OSu is a key building block for the synthesis of peptides containing the amino acid L-valine. The presence of the tert-butyl (Boc) protecting group safeguards the valine's amino group during peptide chain formation reactions. The N-hydroxysuccinimide (OSu) ester moiety acts as an activated leaving group, facilitating its reaction with the free amino group of another amino acid or peptide chain to form an amide bond [1]. This specific property makes Boc-Val-OSu a crucial tool in the construction of complex peptides with desired sequences for various research applications [1].

Here's a reference highlighting the use of Boc-Val-OSu in peptide synthesis: [1] Isidro-Carmona, M. et al. (2004). Formation of Peptide Bonds Using N-Hydroxysuccinimide Esters: Effect of the Amino Acid Sequence. The Journal of Organic Chemistry, 69(17), 5840-5849.

Solid-phase peptide synthesis (SPPS)

Boc-Val-OSu is well-suited for solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides on a solid support. The Boc group ensures compatibility with the typical deprotection and coupling reactions employed in SPPS, allowing for the stepwise incorporation of L-valine into the growing peptide chain [2].

This reference discusses the application of Boc-Val-OSu in SPPS: [2] Chan, W. C., & White, P. D. (2000). Fmoc and Boc protection strategies in solid-phase peptide synthesis. Fmoc and Boc Protection Strategies in Peptide Chemistry, 1-28.

Boc-Val-OSu, or Boc-L-Valine hydroxysuccinimide ester, is a derivative of the amino acid valine, specifically modified to include a tert-butoxycarbonyl (Boc) protecting group and a hydroxysuccinimide (OSu) moiety. Its molecular formula is with a molecular weight of approximately 314.33 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to form stable amide bonds with other amino acids or peptides, facilitating the construction of complex biomolecules .

- Amide Bond Formation: The hydroxysuccinimide group allows Boc-Val-OSu to react with amines, resulting in the formation of stable amide bonds. This reaction is often employed in peptide synthesis where the Boc group can be removed under acidic conditions to yield free amines.

- Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid or other acidic conditions, exposing the free amino group for further reactions .

Boc-Val-OSu can be synthesized through several methods:

- Direct Esterification: Valine can be reacted with succinimidyl carbonate in the presence of a base to form Boc-Val-OSu. This method typically involves using solvents like dimethylformamide (DMF) and requires careful control of reaction conditions to achieve high yields.

- Coupling Reactions: Boc-Val-OSu can also be synthesized by coupling Boc-L-valine with N-hydroxysuccinimide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for reaction with amines .

Boc-Val-OSu is widely used in:

- Peptide Synthesis: It serves as an important building block for synthesizing peptides and proteins in research and pharmaceutical applications.

- Drug Development: Its derivatives are explored for potential therapeutic agents due to their ability to form specific peptide sequences that may have biological significance.

- Bioconjugation: The compound is utilized in bioconjugation strategies to attach peptides to various biomolecules or surfaces for applications in diagnostics and therapeutics .

Studies on Boc-Val-OSu focus on its interactions during peptide synthesis, particularly its reactivity with various amines and other functional groups. Research indicates that Boc-Val-OSu shows high efficiency in forming stable amide bonds under mild conditions, making it suitable for synthesizing complex peptides without significant side reactions .

Several compounds are structurally similar to Boc-Val-OSu, including:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Boc-Ala-OSu | Similar structure with alanine instead of valine | Used for synthesizing alanine-containing peptides |

| Boc-Leu-OSu | Contains leucine; used in similar applications | Leucine's bulkiness may affect peptide folding |

| Fmoc-Val-OH | Valine derivative with a different protecting group | Fmoc group allows for different deprotection strategies |

Boc-Val-OSu is unique due to its combination of the tert-butoxycarbonyl protecting group and hydroxysuccinimide ester functionality, which allows for selective reactions that are beneficial in peptide synthesis compared to other protecting groups like Fmoc or benzyl .

The development of N-hydroxysuccinimide esters represents a crucial milestone in the evolution of peptide synthesis methodologies. The foundations of this chemistry were established through pioneering work in the mid-20th century that sought to overcome the limitations of existing carboxylic acid activation methods. In 1955, Bodánszky reported the preparation of the neuropeptide oxytocin using aminolysis of 4-nitrophenol esters as a crucial step, which led to the exploration of various activated esters for peptide bond formation. This breakthrough demonstrated the potential for using activated ester intermediates to facilitate efficient coupling reactions under relatively mild conditions.

The direct precursors to N-hydroxysuccinimide esters emerged in 1961 when Nefkens and Tesser introduced N-hydroxyphthalimide activated esters. These compounds exhibited enhanced reactivity compared to simple esters while maintaining reasonable stability for isolation and storage. Building upon this foundation, Anderson and co-workers developed N-hydroxysuccinimide esters in 1963, introducing a new class of activated esters that would become instrumental in peptide synthesis. The Anderson group's work demonstrated that N-hydroxysuccinimide esters possessed the crucial advantage of forming water-soluble byproducts under neutral conditions, making them highly versatile in synthetic applications.

The historical significance of N-hydroxysuccinimide esters extends beyond their immediate synthetic utility. These compounds emerged during a period of intense innovation in peptide chemistry, when researchers were grappling with the challenges of forming peptide bonds efficiently while avoiding racemization and side reactions. The development of N-hydroxysuccinimide esters represented a convergence of organic chemistry principles with practical synthetic needs, establishing a methodology that would prove essential for the subsequent development of automated peptide synthesis. The shelf-stable nature and reactivity under mild conditions of these esters made them particularly convenient for amide bond formation, especially in the synthesis of highly functionalized compounds.

Molecular Characterization

Molecular Formula (C₁₄H₂₂N₂O₆) and Stereochemical Configuration

Boc-Val-OSu represents a sophisticated protected amino acid derivative with the molecular formula C₁₄H₂₂N₂O₆ and a precise molecular weight of 314.33 g/mol [1] [2] [3]. The compound maintains the Chemical Abstracts Service registry number 3392-12-9, which serves as its unique chemical identifier in scientific databases [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,5-dioxopyrrolidin-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate, clearly indicating its stereochemical configuration [4] [3].

The stereochemical integrity of Boc-Val-OSu centers around its single defined stereocenter, maintaining a 1/1 ratio of absolute stereochemical definition [5]. The compound preserves the L-valine configuration through its (2S)-stereochemistry, which is crucial for maintaining biological activity in peptide synthesis applications [5]. The Simplified Molecular Input Line Entry System representation CC(C)C@HC(=O)ON1C(=O)CCC1=O explicitly denotes the stereochemical configuration through the @H notation, confirming the S-configuration at the chiral center [3] [6].

The International Chemical Identifier key POBDBYGSGKMZPH-NSHDSACASA-N contains embedded stereochemical information, with the suffix indicating the specific three-dimensional arrangement of atoms [4] [3]. This molecular identifier ensures precise chemical database searches and confirms the absolute stereochemical configuration. The compound exhibits levorotatory optical activity, rotating plane-polarized light in the negative direction with a specific rotation of [α]20/D = -38±1° when measured in dioxane at a concentration of 2% under standard conditions of 20°C using the sodium D-line [3] [6].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂N₂O₆ | [1] [2] [3] |

| Molecular Weight (g/mol) | 314.33 | [1] [2] [3] |

| CAS Number | 3392-12-9 | [1] [2] [3] |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate | [4] [3] |

| InChI Key | POBDBYGSGKMZPH-NSHDSACASA-N | [4] [3] |

| SMILES | CC(C)C@HC(=O)ON1C(=O)CCC1=O | [3] [6] |

| Stereochemistry | Absolute | [5] |

| Defined Stereocenters | 1/1 | [5] |

| Optical Activity | Levorotatory (-) | [5] |

| Specific Rotation [α]20/D | -38±1°, c = 2% in dioxane | [3] [6] |

The structural analysis reveals three distinct functional domains within the Boc-Val-OSu molecule. The tert-butoxycarbonyl group provides robust N-terminal protection during synthetic procedures, while the valine-derived backbone maintains the essential amino acid stereochemistry [7]. The N-hydroxysuccinimide ester functionality serves as an efficient leaving group for amide bond formation, facilitating high-yielding peptide coupling reactions with minimal racemization [7].

Crystallographic and Thermal Properties (Melting Point: 126–128°C)

The thermal characteristics of Boc-Val-OSu demonstrate well-defined physical properties that support its utility in synthetic chemistry applications. The compound exhibits a sharp melting point range of 126–128°C, indicating high purity and crystalline integrity [1] [2] [8]. This narrow melting range serves as a reliable quality control parameter for assessing compound purity and confirming identity during synthetic procedures.

The predicted density of 1.22±0.1 g/cm³ reflects the compact molecular packing characteristic of protected amino acid derivatives [2] [8]. This density value falls within the expected range for organic compounds containing multiple heteroatoms and suggests efficient intermolecular interactions in the solid state. The physical form appears as a white to off-white powder or solid material, typical of crystalline organic compounds used in pharmaceutical synthesis [2] [8].

| Property | Value | Source |

|---|---|---|

| Melting Point (°C) | 126-128 | [1] [2] [8] |

| Density (g/cm³) | 1.22±0.1 (Predicted) | [2] [8] |

| Form | Powder/Solid | [2] [8] |

| Color | White to off-white | [2] [8] |

| Crystal Structure | Not specified | N/A |

Crystallographic studies have not been extensively reported for Boc-Val-OSu specifically, though related N-hydroxysuccinimide ester compounds demonstrate characteristic structural features [9]. The succinimido ring typically adopts a slightly puckered conformation toward the 4T3 twist disposition, with the O-N bond length approximately 1.391 Å [9]. The dihedral angle between the ester and succinimido planes approaches orthogonality, presumably to minimize lone-pair repulsions between carbonyl oxygen atoms [9].

The thermal stability of Boc-Val-OSu supports its use in standard synthetic protocols requiring moderate heating. The compound remains stable under typical reaction conditions but should be protected from excessive moisture and elevated temperatures during storage [10] [11]. The melting point provides a convenient method for rapid identity confirmation and purity assessment in laboratory settings.

Solubility and Stability Profiles

Solvent Compatibility (DMSO, DMF, Aqueous Buffers)

The solubility profile of Boc-Val-OSu reflects its dual hydrophobic and hydrophilic character, making it compatible with a range of organic solvents commonly employed in peptide synthesis. The compound demonstrates excellent solubility in dimethyl sulfoxide, which serves as a preferred solvent for preparing stock solutions in synthetic protocols [12] [13]. This high DMSO solubility facilitates convenient handling and storage of concentrated solutions for synthetic applications.

Dimethylformamide represents another highly compatible solvent system, particularly valuable for peptide coupling reactions where Boc-Val-OSu functions as an activated amino acid derivative [12] [14]. The compound's solubility in DMF supports its integration into established solid-phase and solution-phase peptide synthesis methodologies. Research has demonstrated that Boc amino acid hydroxysuccinimide esters maintain stability in DMF-water mixtures, though hydrolysis rates increase with higher water content [14].

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| DMSO | Soluble | Common solvent for stock solutions | [12] [13] |

| DMF | Soluble | Commonly used for peptide synthesis | [12] [14] |

| Dioxane | Soluble (used for optical rotation measurements) | Standard solvent for optical rotation | [3] [6] |

| Water | Limited/Poor | Typical for hydrophobic protected amino acids | Inferred from structure |

| Organic solvents (general) | Moderate to good | Compatible with synthesis conditions | [15] |

Dioxane compatibility proves particularly important for optical rotation measurements, as this solvent provides a suitable medium for determining specific rotation values [3] [6]. The standard protocol employs a 2% concentration in dioxane for measuring the characteristic levorotatory activity of Boc-Val-OSu. This solvent choice minimizes interference with optical measurements while maintaining compound stability.

Aqueous solubility remains limited, which is typical for hydrophobic protected amino acid derivatives. The tert-butoxycarbonyl group and N-hydroxysuccinimide ester functionalities contribute to the compound's preference for organic solvents over aqueous media. However, this limited water solubility actually benefits synthetic applications by reducing unwanted hydrolysis during storage and handling.

Additional organic solvents including dichloromethane, chloroform, and tetrahydrofuran demonstrate moderate to good compatibility with Boc-Val-OSu [15]. This broad solvent compatibility enhances the compound's versatility in various synthetic methodologies and purification procedures. Alcoholic solvents such as methanol and ethanol may also provide suitable dissolution media for specific applications.